Cas no 1124382-91-7 (6-(furan-3-yl)pyridin-2-amine)

6-(furan-3-yl)pyridin-2-amine 化学的及び物理的性質
名前と識別子
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- 6-(furan-3-yl)pyridin-2-amine
- 2-AMINO-6-(3-FURAN)PYRIDINE
- 2-Pyridinamine, 6-(3-furanyl)-
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- MDL: MFCD12032869
- インチ: 1S/C9H8N2O/c10-9-3-1-2-8(11-9)7-4-5-12-6-7/h1-6H,(H2,10,11)
- InChIKey: WSIWFNXYWQANLD-UHFFFAOYSA-N
- ほほえんだ: C1(N)=NC(C2C=COC=2)=CC=C1
6-(furan-3-yl)pyridin-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y0990840-1g |
6-(furan-3-yl)pyridin-2-amine |
1124382-91-7 | 95% | 1g |
$990 | 2024-08-02 | |
A2B Chem LLC | AE27177-100mg |
6-(furan-3-yl)pyridin-2-amine |
1124382-91-7 | > 95% | 100mg |
$757.00 | 2024-04-20 | |
A2B Chem LLC | AE27177-250mg |
6-(furan-3-yl)pyridin-2-amine |
1124382-91-7 | > 95% | 250mg |
$1424.00 | 2024-04-20 | |
A2B Chem LLC | AE27177-5g |
6-(furan-3-yl)pyridin-2-amine |
1124382-91-7 | > 95% | 5g |
$8424.00 | 2024-04-20 | |
eNovation Chemicals LLC | Y0990840-1g |
6-(furan-3-yl)pyridin-2-amine |
1124382-91-7 | 95% | 1g |
$990 | 2025-02-20 | |
eNovation Chemicals LLC | Y0990840-1g |
6-(furan-3-yl)pyridin-2-amine |
1124382-91-7 | 95% | 1g |
$990 | 2025-02-21 | |
A2B Chem LLC | AE27177-1g |
6-(furan-3-yl)pyridin-2-amine |
1124382-91-7 | > 95% | 1g |
$3090.00 | 2024-04-20 |
6-(furan-3-yl)pyridin-2-amine 関連文献
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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6. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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9. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
6-(furan-3-yl)pyridin-2-amineに関する追加情報
Introduction to 6-(Furan-3-yl)pyridin-2-amine (CAS No. 1124382-91-7)
6-(Furan-3-yl)pyridin-2-amine, also known by its CAS number 1124382-91-7, is a heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound features a pyridine ring fused with a furan moiety, making it a valuable scaffold for the development of novel therapeutic agents. The unique combination of aromatic and heterocyclic functionalities imparts a range of biological activities, including anti-inflammatory, antiviral, and anticancer properties.
The chemical structure of 6-(furan-3-yl)pyridin-2-amine is characterized by its pyridine ring, which is substituted at the 6-position with a furan ring. The presence of the amino group at the 2-position of the pyridine ring further enhances its reactivity and potential for functionalization. This structural arrangement provides a versatile platform for the synthesis of a wide array of derivatives, each with distinct pharmacological profiles.
Recent studies have highlighted the potential of 6-(furan-3-yl)pyridin-2-amine in various therapeutic applications. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that derivatives of this compound exhibit potent anti-inflammatory activity, making them promising candidates for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease. The mechanism of action involves the inhibition of pro-inflammatory cytokines and enzymes, thereby reducing inflammation and tissue damage.
In addition to its anti-inflammatory properties, 6-(furan-3-yl)pyridin-2-amine has shown promise in antiviral research. A study conducted by a team at the University of California, Los Angeles (UCLA) found that certain derivatives of this compound effectively inhibit the replication of several RNA viruses, including influenza and Zika viruses. The antiviral activity is attributed to the compound's ability to interfere with viral entry and replication processes within host cells.
The anticancer potential of 6-(furan-3-yl)pyridin-2-amine has also been explored in preclinical studies. Research published in the Cancer Research journal reported that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism underlying this anticancer activity involves the induction of apoptosis and cell cycle arrest, as well as the inhibition of angiogenesis and metastasis.
The synthetic accessibility of 6-(furan-3-yl)pyridin-2-amine is another factor contributing to its popularity in medicinal chemistry. Various synthetic routes have been developed to access this compound and its derivatives efficiently. One common approach involves the coupling reaction between 2-chloropyridine and 3-furfurylamine, followed by deprotection or further functionalization steps. These synthetic methods allow for the rapid generation of diverse analogs, facilitating structure-activity relationship (SAR) studies and optimization efforts.
Beyond its therapeutic applications, 6-(furan-3-yl)pyridin-2-amine has also found utility in other areas of chemical research. For example, it serves as a valuable building block for the synthesis of complex organic molecules and materials with unique electronic and optical properties. Its use in polymer science has led to the development of novel conductive polymers and organic semiconductors with potential applications in electronics and energy storage devices.
In conclusion, 6-(furan-3-yl)pyridin-2-amine (CAS No. 1124382-91-7) is a versatile compound with a wide range of biological activities and synthetic applications. Its potential as a therapeutic agent for inflammatory diseases, viral infections, and cancer makes it an attractive target for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and biological effects, it is likely that this compound will play an increasingly important role in advancing medical treatments and chemical innovations.
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